molecular formula C14H14Cl2N2O B4500008 [(2,6-dichlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine

[(2,6-dichlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine

Cat. No.: B4500008
M. Wt: 297.2 g/mol
InChI Key: VZMHPLAGBWOAJV-UHFFFAOYSA-N
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Description

[(2,6-Dichlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine is a synthetic amine derivative featuring a 2,6-dichlorobenzyl group linked to a pyridin-2-yloxyethyl moiety via a methylene bridge. The 2,6-dichlorophenyl group is a common pharmacophore in pharmaceuticals (e.g., Clonidine, Aceclofenac) due to its electronic and steric effects, which enhance binding affinity and metabolic stability . The pyridin-2-yloxyethyl side chain may influence solubility and receptor interaction dynamics compared to sulfur-containing analogues (e.g., thiadiazoles) .

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-2-pyridin-2-yloxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O/c15-12-4-3-5-13(16)11(12)10-17-8-9-19-14-6-1-2-7-18-14/h1-7,17H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMHPLAGBWOAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-dichlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-(pyridin-2-yloxy)ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 25-50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(2,6-dichlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2,6-dichlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2,6-dichlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Dichlorophenyl-Containing Amines

Clonidine (N-(2,6-Dichlorophenyl)-4,5–1H-imidazol-2-amine)
  • Structure : 2,6-Dichlorophenyl group attached to an imidazole ring.
  • Activity : α2-adrenergic agonist; antihypertensive and sedative .
  • Comparison: Unlike the target compound, Clonidine’s imidazole ring facilitates hydrogen bonding with adrenergic receptors.
Methyldopa (N-(2,6-Dichlorophenyl)amine)
  • Structure : Simplistic 2,6-dichloroaniline derivative.
  • Activity: Antihypertensive prodrug, converted to α-methylnorepinephrine .
  • Comparison: The absence of a heterocyclic or extended side chain in Methyldopa limits its receptor selectivity, whereas the target compound’s pyridine-ether linkage could enhance specificity for non-adrenergic targets.
Aceclofenac Intermediate (2-[(2,6-Dichlorophenyl)amine]phenylacetic Acid)
  • Structure : Dichlorophenylamine linked to a phenylacetic acid group.
  • Activity: Non-steroidal anti-inflammatory drug (NSAID) precursor .
  • Comparison : The carboxylic acid group in Aceclofenac facilitates COX inhibition, whereas the target compound’s amine and pyridine groups suggest divergent mechanisms, possibly targeting ion channels or GPCRs .

Heterocyclic Analogues with Dichlorophenyl Groups

Ethyl 2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazole-5-carboxylate (Compound 8)
  • Structure : Thiadiazole ring with a dichlorobenzylthio group and ester side chain.
  • Synthesis : Reaction of 2,6-dichlorophenylthiol with brominated thiadiazole .
  • Comparison : The thiadiazole core and sulfur linkage may confer distinct electronic properties (e.g., higher polarity) compared to the target compound’s pyridine-ether system, affecting bioavailability and target engagement.
2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazol-5-amine (Compound 9)
  • Structure : Thiadiazol-5-amine substituted with dichlorobenzylthio.
  • Activity: Potential PIEZO1 channel modulator (inferred from ’s title).
  • Comparison : The amine at position 5 of the thiadiazole could enable hydrogen bonding in ion channels, whereas the target compound’s pyridin-2-yloxy group may favor π-π interactions with aromatic residues in receptors.

Pyridine-Containing Analogues

(2,4-Difluorophenyl)methylamine
  • Structure : Difluorophenyl group with pyridinylmethylamine.
  • Comparison : Fluorine substituents increase electronegativity and metabolic stability compared to chlorine. The difluoro vs. dichloro substitution may alter steric bulk and binding pocket compatibility .
1-(2-Chlorophenyl)ethylamine
  • Structure: Monochloro substitution with ethyl spacer.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight Key Features
Target Compound C₁₄H₁₃Cl₂N₂O ~314.18 Pyridine-ether linkage, dichlorophenyl
Clonidine C₉H₁₀Cl₂N₃ 230.10 Imidazole core
Compound 8 (Thiadiazole) C₁₂H₁₀Cl₂N₂O₂S₂ 365.26 Thiadiazole, ester group
(2,4-Difluorophenyl)methylamine C₁₃H₁₂F₂N₂ 234.24 Fluorine substituents
  • Lipophilicity : The target compound’s pyridine-ether group may reduce logP compared to thiadiazole analogues, improving aqueous solubility.
  • Metabolic Stability : Dichlorophenyl groups resist oxidative metabolism, while pyridine rings may undergo CYP-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2,6-dichlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine
Reactant of Route 2
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[(2,6-dichlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine

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